L-Lysyl-L-prolyl-L-alanylglycine
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Overview
Description
2-((S)-2-((S)-1-((S)-2,6-Diaminohexanoyl)pyrrolidine-2-carboxamido)propanamido)acetic acid is a complex organic compound with a molecular formula of C16H29N5O5 and a molecular weight of 371.43 . This compound is notable for its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((S)-2-((S)-1-((S)-2,6-Diaminohexanoyl)pyrrolidine-2-carboxamido)propanamido)acetic acid typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The process often begins with the protection of amino groups, followed by the formation of peptide bonds through coupling reactions. Common reagents used in these steps include carbodiimides for coupling and protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) to protect the amino groups.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the sequential addition of amino acids under controlled conditions. These machines can handle the complex sequence of reactions required to build the peptide chain, ensuring high purity and yield. The final product is typically purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-((S)-2-((S)-1-((S)-2,6-Diaminohexanoyl)pyrrolidine-2-carboxamido)propanamido)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, such as converting amino groups to nitro groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield alcohol derivatives.
Scientific Research Applications
2-((S)-2-((S)-1-((S)-2,6-Diaminohexanoyl)pyrrolidine-2-carboxamido)propanamido)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Investigated for potential therapeutic applications, such as enzyme inhibitors or drug delivery systems.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((S)-2-((S)-1-((S)-2,6-Diaminohexanoyl)pyrrolidine-2-carboxamido)propanamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-((S)-2-((S)-1-((S)-2,6-Diaminohexanoyl)pyrrolidine-2-carboxamido)pentanedioic acid
- 2-((S)-2-((S)-1-((S)-2,6-Diaminohexanoyl)pyrrolidine-2-carboxamido)butanoic acid
Uniqueness
2-((S)-2-((S)-1-((S)-2,6-Diaminohexanoyl)pyrrolidine-2-carboxamido)propanamido)acetic acid is unique due to its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
269059-52-1 |
---|---|
Molecular Formula |
C16H29N5O5 |
Molecular Weight |
371.43 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H29N5O5/c1-10(14(24)19-9-13(22)23)20-15(25)12-6-4-8-21(12)16(26)11(18)5-2-3-7-17/h10-12H,2-9,17-18H2,1H3,(H,19,24)(H,20,25)(H,22,23)/t10-,11-,12-/m0/s1 |
InChI Key |
DNDSZRFVMYJMIA-SRVKXCTJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N |
Origin of Product |
United States |
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